Chiral Purity and Optical Rotation
Fmoc-D-Asp-NH2 (CAS 200335-41-7) is distinguished from its L-enantiomer, Fmoc-L-Asp-NH2 (CAS 200335-40-6), by its specific optical rotation . The D-enantiomer exhibits an optical rotation of [α]²⁰D = 18 ± 2° (C=1 in DMF) , confirming the D-stereochemical configuration. This value is not reported for the L-enantiomer in the same vendor datasheet, but the L-enantiomer's specification from Sigma-Aldrich includes an SMILES string (NC(=O)[C@H](CC(O)=O)NC(=O)OCC1c2ccccc2-c3ccccc13) and InChIKey (VHRMWRHTRSQVJJ-INIZCTEOSA-N) that unequivocally define the L-configuration . The differentiation is therefore absolute and qualitative, with the D-enantiomer being the only choice for introducing D-isoasparagine residues.
| Evidence Dimension | Stereochemical Configuration and Optical Rotation |
|---|---|
| Target Compound Data | [α]²⁰D = 18 ± 2° (C=1 in DMF); D-isoasparagine |
| Comparator Or Baseline | L-isoasparagine; optical rotation not reported in same datasheet but chiral identity confirmed via SMILES and InChIKey |
| Quantified Difference | Absolute stereochemical inversion; optical rotation values are distinct and characteristic of the D-enantiomer |
| Conditions | Polarimetry, C=1 in DMF at 20°C for the target compound; structural data for the comparator |
Why This Matters
Ensures correct chiral identity for peptide drugs and probes, as D-amino acids confer resistance to proteolytic degradation and alter biological activity.
